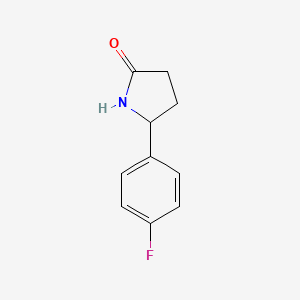

5-(4-Fluorophenyl)pyrrolidin-2-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(4-fluorophenyl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNO/c11-8-3-1-7(2-4-8)9-5-6-10(13)12-9/h1-4,9H,5-6H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMDKRVJPWNBFEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Strategies and Methodologies for 5 4 Fluorophenyl Pyrrolidin 2 One

Overview of Established Pyrrolidin-2-one Synthetic Pathways

The synthesis of the pyrrolidin-2-one core can be achieved through several well-established chemical transformations. These foundational methods provide the basis for more complex and stereoselective syntheses.

Lactamization Approaches to the 5-(4-Fluorophenyl)pyrrolidin-2-one Core

A primary and straightforward method for the formation of the pyrrolidin-2-one ring is through the intramolecular cyclization of γ-amino acids, a process known as lactamization. In the context of this compound, the precursor would be 4-amino-4-(4-fluorophenyl)butanoic acid. This cyclization is typically induced by heating or through the use of coupling agents that facilitate amide bond formation. The reaction proceeds via the formation of an intermediate that readily cyclizes to the more stable five-membered lactam ring.

Another approach involves the reductive amination of levulinic acid derivatives. For instance, the reaction of levulinic acid with an appropriate amine in the presence of a reducing agent can yield N-substituted pyrrolidinones. researchgate.net While not a direct route to the title compound, this methodology highlights the versatility of reductive amination in constructing the pyrrolidinone core.

A related strategy begins with donor-acceptor cyclopropanes. These strained rings can be opened by primary amines, such as anilines or benzylamines, in the presence of a Lewis acid catalyst like Ni(ClO₄)₂·6H₂O. mdpi.comnih.gov This ring-opening generates a γ-amino ester, which can then undergo in situ lactamization to form the pyrrolidin-2-one ring. mdpi.comnih.gov Subsequent dealkoxycarbonylation yields the final 1,5-disubstituted pyrrolidin-2-one. mdpi.comnih.gov

Cycloaddition Reactions in the Construction of Pyrrolidin-2-one Ring Systems

Cycloaddition reactions represent a powerful and atom-economical strategy for the construction of cyclic systems, including the pyrrolidin-2-one ring. rsc.org These reactions often allow for the rapid assembly of complex molecular architectures with good control over stereochemistry.

One of the most widely used cycloaddition strategies is the 1,3-dipolar cycloaddition between an azomethine ylide and a suitable dipolarophile, such as an alkene. nih.govmdpi.comnih.gov This [3+2] cycloaddition directly furnishes a pyrrolidine (B122466) ring. nih.govmdpi.com For the synthesis of pyrrolidin-2-ones, a subsequent oxidation or functional group manipulation of the resulting pyrrolidine would be necessary. The versatility of this method allows for a wide range of substituents to be incorporated into the pyrrolidine skeleton. nih.gov

Transition metal-catalyzed [2+2+2] cycloadditions of nitrogen-linked 1,6-diynes with various coupling partners also provide a direct route to fused pyrrolidine systems. rsc.org While this method primarily yields isoindoline (B1297411) derivatives, modifications to the starting materials and reaction conditions could potentially be adapted for the synthesis of the this compound core. rsc.org Rhodium complexes have proven to be particularly efficient catalysts for these transformations. rsc.org

Contemporary Methodologies for the Formation of this compound

Modern synthetic chemistry has focused on developing more efficient, selective, and environmentally friendly methods for the preparation of complex molecules. These advancements are particularly relevant for the synthesis of enantiopure pharmaceuticals.

Stereoselective Synthesis of Enantiopure this compound

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Therefore, the development of stereoselective methods for the synthesis of enantiopure this compound is of paramount importance.

A prominent strategy involves the use of chiral auxiliaries or starting materials derived from the "chiral pool," such as amino acids. nih.gov For instance, (R)-proline derivatives can serve as chiral templates to guide the stereochemical outcome of the reaction. nih.gov Reductive amination of 4-fluorobenzaldehyde (B137897) with a chiral pyrrolidin-2-one precursor can lead to the desired enantiomer.

Asymmetric catalysis offers a more efficient approach to enantiopure compounds. Rhodium-catalyzed asymmetric C-H amination has emerged as a powerful tool for the synthesis of chiral pyrrolidines. researchgate.netacs.org This method can involve the intermolecular C-H amination of a suitable precursor, followed by a diastereoselective cyclization. nih.govresearchgate.net The use of chiral rhodium catalysts can achieve high levels of regio- and stereoselectivity. nih.govresearchgate.net

Biocatalysis, utilizing enzymes such as transaminases, provides another avenue for stereoselective synthesis. acs.org Transaminases can catalyze the asymmetric amination of a prochiral ketone, leading to a chiral amine that can then cyclize to form the enantiopure pyrrolidine. acs.org This approach was successfully applied to the synthesis of (R)-2-(p-chlorophenyl)pyrrolidine with high enantiomeric excess. acs.org

The table below summarizes some of the stereoselective methods used for the synthesis of substituted pyrrolidines.

| Method | Catalyst/Reagent | Key Features | Reference |

| Asymmetric C-H Amination | Chiral Rhodium Catalyst | High regio- and diastereoselectivity | nih.govresearchgate.net |

| Chiral Auxiliary | (R)-Proline derivatives | Utilizes the chiral pool | nih.gov |

| Biocatalysis | Transaminase | High enantioselectivity | acs.org |

| 1,3-Dipolar Cycloaddition | Chiral Nitrone | High enantio- and diastereoselectivity | nih.gov |

Catalytic Transformations in the Synthesis of this compound

Catalysis plays a crucial role in modern organic synthesis, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions. Various catalytic systems have been employed in the synthesis of pyrrolidin-2-ones.

As mentioned earlier, Lewis acids like Ni(ClO₄)₂·6H₂O are effective in catalyzing the ring-opening of donor-acceptor cyclopropanes, a key step in one of the synthetic routes to 1,5-disubstituted pyrrolidin-2-ones. mdpi.comnih.gov

Rhodium catalysts are not only pivotal in asymmetric C-H amination but also in other transformations such as [2+2+2] cycloadditions. rsc.org Wilkinson's catalyst, [RhCl(PPh₃)₃], has been used for the solid-phase synthesis of isoindolines, which are structurally related to pyrrolidines. rsc.org

Copper complexes have also been investigated for intramolecular C-H amination reactions to form pyrrolidines. nih.gov These catalysts can activate N-halide amides to induce cyclization. nih.gov

The following table provides examples of catalysts used in pyrrolidin-2-one synthesis and related transformations.

| Catalyst | Reaction Type | Substrate | Product | Reference |

| Ni(ClO₄)₂·6H₂O | Cyclopropane Ring-Opening/Lactamization | Donor-Acceptor Cyclopropane and Primary Amine | 1,5-Disubstituted Pyrrolidin-2-one | mdpi.comnih.gov |

| [RhCl(PPh₃)₃] | [2+2+2] Cycloaddition | Dipropargyl Amine and Alkyne | Isoindoline | rsc.org |

| [TpxCuL] | Intramolecular C-H Amination | N-Fluoride Amide | Pyrrolidine | nih.gov |

| Pyrrolidine | Condensation | 2-Aminoacetophenone and Benzaldehyde | 2-Aryl-2,3-dihydroquinolin-4(1H)-one | researchgate.net |

Green Chemistry Principles Applied to this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of pharmaceuticals.

One key aspect of green chemistry is the use of environmentally benign solvents. Water or aqueous-ethanolic mixtures have been explored as reaction media for the synthesis of related heterocyclic compounds, such as 2-aryl-2,3-dihydroquinolin-4(1H)-ones, using pyrrolidine as an organocatalyst. researchgate.net

Atom economy is another important principle, and cycloaddition reactions are inherently atom-economical as they incorporate all atoms of the reactants into the product. rsc.org The use of catalysis, particularly organocatalysis, also aligns with green chemistry principles by avoiding the use of toxic and expensive heavy metals. dntb.gov.ua

The development of one-pot or tandem reactions, where multiple synthetic steps are carried out in a single reaction vessel, can also reduce waste and improve efficiency. The synthesis of 1,5-disubstituted pyrrolidin-2-ones from donor-acceptor cyclopropanes, which involves a ring-opening followed by an in situ lactamization, is an example of such a process. mdpi.comnih.gov

Synthetic Modifications and Derivatization of this compound

The derivatization of this compound is a key area of research, aimed at creating analogues with fine-tuned properties. These modifications can be broadly categorized into two main areas: functionalization of the pyrrolidin-2-one ring itself and substitution on the appended 4-fluorophenyl moiety.

Regioselective Functionalization of the Pyrrolidin-2-one Ring

The pyrrolidin-2-one ring, a γ-lactam, offers several sites for chemical modification. The nitrogen atom (N-1) and the α-carbon to the carbonyl group (C-3) are the most common targets for regioselective functionalization due to their inherent reactivity. nih.gov

N-1 Functionalization: The secondary amine within the lactam ring is nucleophilic and can be readily functionalized. nih.gov N-alkylation is a common strategy to introduce a wide variety of substituents. This can be achieved under basic conditions using alkyl halides or through reductive amination protocols. rsc.orgresearchgate.net For instance, palladium-catalyzed reductive N-alkylation represents a mild and efficient method for this transformation. rsc.org The choice of catalyst and reaction conditions can be crucial for achieving high chemoselectivity, especially with complex substrates. acs.orgnih.gov

C-3 Functionalization: The C-3 position, being adjacent to the carbonyl group, can be deprotonated to form an enolate, which can then react with various electrophiles. However, achieving regioselectivity can be challenging. More advanced methods, such as N-heterocyclic carbene (NHC)-catalyzed radical tandem cyclization, have been developed for the construction of highly functionalized 2-pyrrolidinones, which could be adapted for introducing substituents at the C-3 position. rsc.org

Below is a table summarizing potential regioselective functionalization strategies for the pyrrolidin-2-one ring.

Table 1: Potential Regioselective Functionalization of the Pyrrolidin-2-one Ring| Position | Reaction Type | Potential Reagents/Conditions | Resulting Structure |

|---|---|---|---|

| N-1 | N-Alkylation | Alkyl halide (e.g., R-Br), Base (e.g., Cs₂CO₃, K₂CO₃) | N-alkylated pyrrolidin-2-one |

| N-1 | Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., H₂, Pd/C) | N-alkylated pyrrolidin-2-one |

| N-1 | N-Arylation | Aryl halide, Buchwald-Hartwig or Ullmann coupling conditions | N-arylated pyrrolidin-2-one |

| C-3 | Enolate Alkylation | Strong base (e.g., LDA), Alkyl halide | C-3 alkylated pyrrolidin-2-one |

| C-3 | Acylation | Enolate, Acyl chloride or anhydride | C-3 acylated pyrrolidin-2-one |

Exploration of Substitutions on the 4-Fluorophenyl Moiety

The 4-fluorophenyl group is another key site for modification. The fluorine atom can be replaced via nucleophilic aromatic substitution (SNAr), and the aromatic ring can undergo electrophilic substitution, although the latter is less common due to the deactivating nature of the fluorine atom and the pyrrolidinone substituent.

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the fluorine atom and the para-position to the rest of the molecule activate the ipso-carbon for nucleophilic attack. This allows for the displacement of the fluoride (B91410) ion by a variety of nucleophiles. This strategy is highly valuable for introducing diverse functional groups. nih.gov Studies on related fluorinated aromatic compounds show that N-, O-, and S-based nucleophiles can effectively displace fluorine under relatively mild conditions, often facilitated by a base. nih.gov This opens pathways to derivatives containing ethers, amines, and thioethers, significantly expanding the chemical diversity of the scaffold. frontiersin.org

Electrophilic Aromatic Substitution: While more challenging, electrophilic substitution reactions such as nitration or halogenation could potentially occur at the positions ortho to the pyrrolidinone-substituted carbon (C-1'), depending on the directing effects of the entire substituent.

The table below outlines potential derivatizations via SNAr on the 4-fluorophenyl ring.

Table 2: Potential Nucleophilic Aromatic Substitutions on the 4-Fluorophenyl Moiety| Nucleophile | Reagent Example | Resulting Substituent |

|---|---|---|

| Oxygen | Sodium methoxide (B1231860) (NaOMe) | 4-Methoxyphenyl |

| Nitrogen | Diethylamine (Et₂NH) | 4-(Diethylamino)phenyl |

| Sulfur | Sodium thiophenoxide (NaSPh) | 4-(Phenylthio)phenyl |

| Carbon | Grignard reagents (RMgX) with catalyst | 4-Alkyl/Aryl-phenyl |

Flow Chemistry and Automated Synthesis Applications for this compound

The transition from traditional batch synthesis to modern manufacturing technologies like flow chemistry and automated synthesis offers significant advantages for the production of this compound and its derivatives. mdpi.com

Flow Chemistry: Continuous flow chemistry involves pumping reagents through reactors, such as microreactors or packed-bed columns, where the reaction occurs. This technology provides superior control over reaction parameters like temperature, pressure, and mixing, leading to improved safety, higher yields, and better product consistency. mdpi.comwordpress.com For the synthesis of this compound, multi-step sequences, including cyclization and functionalization reactions, could be integrated into a continuous flow process. This would be particularly advantageous for handling hazardous reagents or unstable intermediates and for scaling up production. mdpi.com

Automated Synthesis: Automated synthesis platforms, often coupled with purification systems, enable the rapid synthesis of a large number of derivatives in a high-throughput manner. This is invaluable for creating chemical libraries for drug discovery and material science applications. researchgate.net An automated workflow could perform the various derivatization reactions described in section 2.3, systematically modifying both the pyrrolidinone ring and the fluorophenyl moiety to generate a diverse library of compounds for screening.

The following table compares batch and flow synthesis for this class of compounds.

Table 3: Comparison of Batch vs. Flow Synthesis| Parameter | Batch Synthesis | Flow Chemistry |

|---|---|---|

| Scalability | Difficult, requires process re-optimization | Straightforward by running the system for longer |

| Safety | Higher risk with exothermic reactions or hazardous materials | Enhanced safety due to small reaction volumes and better heat transfer |

| Reaction Control | Less precise control over temperature and mixing | Precise control over parameters, leading to higher reproducibility |

| Product Purity | May require extensive purification | Often results in cleaner reaction profiles and higher purity |

| Process Integration | Difficult to integrate multiple steps | Multi-step syntheses can be telescoped into a single continuous process |

Sophisticated Spectroscopic and Analytical Characterization Techniques for Research on 5 4 Fluorophenyl Pyrrolidin 2 One

High-Resolution NMR Spectroscopy for Complex Stereochemical Elucidation of 5-(4-Fluorophenyl)pyrrolidin-2-one Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including derivatives of this compound. nih.gov It provides detailed information about the chemical environment of individual atoms, enabling the determination of connectivity and stereochemistry.

In the study of this compound and its derivatives, both one-dimensional (1D) and two-dimensional (2D) NMR techniques are utilized. 1D NMR spectra, such as ¹H and ¹³C NMR, offer initial insights into the number and types of protons and carbons present in the molecule. chemrxiv.org For instance, the ¹⁹F NMR spectrum is particularly important for this compound, providing a clear signal for the fluorine atom on the phenyl ring and confirming its presence and electronic environment.

However, for complex stereochemical elucidation, 2D NMR experiments are often necessary. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish through-bond connectivity between protons and carbons. For determining the relative stereochemistry at the chiral center (C5), Nuclear Overhauser Effect (NOE) based experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) are crucial. These experiments detect through-space interactions between protons, allowing for the determination of their spatial proximity and thus the relative orientation of substituents on the pyrrolidinone ring.

The introduction of various substituents on the pyrrolidinone ring or the phenyl group can lead to the formation of diastereomers. High-resolution NMR is adept at distinguishing between these stereoisomers, as they will exhibit distinct chemical shifts and coupling constants. mdpi.com For example, the coupling constant between the proton at C5 and the adjacent protons on the C4 of the pyrrolidinone ring can provide information about their dihedral angle, which is dependent on the stereochemistry.

Advanced NMR techniques, such as the use of chiral solvating agents or chiral derivatizing agents, can also be employed to resolve the signals of enantiomers. This is particularly useful for assessing the enantiomeric excess of a sample.

Table 1: Representative NMR Data for a Hypothetical this compound Derivative

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key 2D NMR Correlations (COSY, HMBC) |

| H-3 | 2.30-2.45 (m) | 30.5 | COSY with H-4; HMBC to C-2, C-5 |

| H-4 | 1.90-2.10 (m) | 25.8 | COSY with H-3, H-5; HMBC to C-2, C-5 |

| H-5 | 4.85 (t, J = 7.5 Hz) | 58.2 | COSY with H-4; HMBC to C-2, C-4, C-1' |

| NH | 8.10 (s) | - | HMBC to C-2, C-5 |

| H-2', H-6' | 7.35 (t, J = 8.5 Hz) | 128.5 (d, JCF = 8.5 Hz) | HMBC to C-4' |

| H-3', H-5' | 7.10 (dd, J = 8.5, 5.5 Hz) | 115.8 (d, JCF = 21.5 Hz) | HMBC to C-1', C-4' |

| C-2 | - | 176.5 | HMBC from H-3, H-4, NH |

| C-1' | - | 138.0 (d, JCF = 3.0 Hz) | HMBC from H-5, H-2', H-6' |

| C-4' | - | 162.5 (d, JCF = 245.0 Hz) | HMBC from H-2', H-3', H-5', H-6' |

Note: Data are hypothetical and for illustrative purposes. J = coupling constant in Hz; d = doublet; t = triplet; m = multiplet; s = singlet; d, JCF = coupling to fluorine.

Single-Crystal X-ray Diffraction Analysis for Absolute Configuration and Conformation of this compound

While NMR spectroscopy is powerful for determining relative stereochemistry, single-crystal X-ray diffraction (SC-XRD) is the gold standard for the unambiguous determination of the absolute configuration of a chiral molecule. researchgate.netresearchgate.net This technique provides a three-dimensional map of the electron density in a crystal, allowing for the precise determination of atomic positions, bond lengths, bond angles, and torsional angles. researchgate.netub.edu

For this compound, which contains a stereocenter at the C5 position, obtaining a single crystal of a single enantiomer is crucial for determining its absolute configuration. The process involves diffracting X-rays off a crystalline sample and analyzing the resulting diffraction pattern. The presence of the fluorine atom, a relatively heavy atom, can aid in the determination of the absolute configuration through anomalous dispersion effects.

The data obtained from SC-XRD not only establishes the (R) or (S) configuration at the chiral center but also provides invaluable information about the conformation of the molecule in the solid state. This includes the puckering of the five-membered pyrrolidinone ring and the orientation of the 4-fluorophenyl substituent relative to the lactam ring. These conformational details are critical for understanding potential intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing. mdpi.com

In cases where obtaining a suitable single crystal of the parent compound is challenging, co-crystallization with a molecule of known absolute configuration can be employed as an alternative strategy. nih.gov

Table 2: Illustrative Crystallographic Data for a this compound Enantiomer

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 5.89 |

| b (Å) | 9.45 |

| c (Å) | 15.21 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 847.3 |

| Z | 4 |

| Flack Parameter | 0.02(3) |

Note: Data are hypothetical and for illustrative purposes. A Flack parameter close to zero for a known enantiomer confirms the absolute configuration.

Chiral Chromatography (HPLC/GC) for Enantiomeric Purity Determination of this compound

The enantiomeric purity of a chiral compound like this compound is a critical quality attribute, especially in pharmaceutical applications where different enantiomers can have distinct pharmacological and toxicological profiles. Chiral chromatography, primarily High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), is the most widely used technique for separating and quantifying enantiomers. nih.gov

These methods rely on the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte. This differential interaction leads to different retention times for the (R)- and (S)-enantiomers, allowing for their separation and quantification.

For the analysis of this compound, a variety of CSPs can be employed. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective. The choice of the mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a more polar alcohol like isopropanol (B130326) or ethanol, is crucial for achieving optimal separation. dujps.com

Alternatively, pre-column derivatization with a chiral reagent can be used to convert the enantiomers into diastereomers, which can then be separated on a standard achiral column. nih.gov However, direct chiral separation on a CSP is often preferred due to its simplicity and reduced risk of side reactions.

The validation of a chiral HPLC or GC method is essential and typically involves assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) for the undesired enantiomer. nih.govscirp.org

Table 3: Typical Chiral HPLC Method Parameters for Enantiomeric Purity of this compound

| Parameter | Condition |

| Column | Chiralcel OD-H (or similar polysaccharide-based CSP) |

| Mobile Phase | n-Hexane:Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 25 °C |

| Retention Time (R)-enantiomer | ~8.5 min |

| Retention Time (S)-enantiomer | ~10.2 min |

| Resolution (Rs) | > 2.0 |

Note: Conditions are illustrative and would require optimization for a specific analysis.

Advanced Mass Spectrometry for Metabolite Profiling and Reaction Mechanism Studies of this compound

Advanced mass spectrometry (MS) techniques, particularly when coupled with liquid chromatography (LC-MS), are powerful tools for studying the metabolism and reaction mechanisms of compounds like this compound. nih.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions for the parent compound and its metabolites. mdpi.com

For metabolite profiling, a biological sample (e.g., plasma, urine, or liver microsomes) that has been exposed to this compound is analyzed by LC-HRMS. nih.gov The data is then processed to identify potential metabolites by searching for masses corresponding to expected biotransformations, such as hydroxylation, N-dealkylation, or glucuronidation. The fragmentation pattern of these potential metabolites, obtained through tandem mass spectrometry (MS/MS), is then compared to that of the parent compound to confirm their structural relationship.

In reaction mechanism studies, MS can be used to identify intermediates and byproducts, providing insights into the chemical transformations occurring. For example, by monitoring a reaction over time using LC-MS, it is possible to track the disappearance of reactants and the appearance of products and intermediates. Isotope labeling studies, where a stable isotope (e.g., ¹³C or ¹⁵N) is incorporated into the this compound molecule, can also be employed in conjunction with MS to trace the fate of specific atoms during a reaction.

Table 4: Potential Biotransformations of this compound and Corresponding Mass Shifts

| Biotransformation | Mass Shift (Da) | Potential Metabolite Structure |

| Hydroxylation | +15.9949 | Addition of a hydroxyl group to the phenyl or pyrrolidinone ring |

| N-dealkylation (if N-substituted) | Varies | Removal of an alkyl group from the nitrogen atom |

| Glucuronidation | +176.0321 | Conjugation with glucuronic acid |

| Sulfation | +79.9568 | Conjugation with a sulfate (B86663) group |

| Ring Opening | +18.0106 | Hydrolysis of the lactam ring to form an amino acid |

Note: Mass shifts are based on the most common isotopes.

Structure Activity Relationship Sar and Molecular Design Principles for 5 4 Fluorophenyl Pyrrolidin 2 One Analogues

Pharmacophore Elucidation and Essential Structural Features of 5-(4-Fluorophenyl)pyrrolidin-2-one

The pyrrolidin-2-one ring is a crucial scaffold in medicinal chemistry, valued for its ability to explore pharmacophore space due to its sp3-hybridization and non-planar nature, which allows for a three-dimensional arrangement of substituents. nih.govnih.gov This "pseudorotation" of the five-membered ring provides energetically favorable conformations that are key for interacting with biological targets. nih.gov For pyrrolidin-2-one derivatives, the core structure, including the lactam ring, is fundamental for their biological activity.

Key structural features that are often essential for the activity of this compound and its analogues include:

The Pyrrolidin-2-one Core: This central heterocyclic ring system is a common motif in many biologically active compounds. frontiersin.org Its ability to participate in hydrogen bonding and its specific conformational properties make it a critical component of the pharmacophore.

The Phenyl Ring at Position 5: The presence of an aromatic ring at this position is a common feature in many active analogues. This group can engage in various interactions with target proteins, including hydrophobic and π-π stacking interactions. nih.gov

Substituents on the Phenyl Ring: The nature and position of substituents on the phenyl ring significantly modulate the electronic properties and steric profile of the molecule, thereby influencing its biological activity. libretexts.orgfiveable.me

The Nitrogen Atom of the Pyrrolidine (B122466) Ring: The nitrogen atom can act as a hydrogen bond acceptor or be a point for further substitution, allowing for the introduction of diverse chemical functionalities to fine-tune the molecule's properties.

Impact of Fluorine Substitution on the Biological Activity and Metabolic Stability of Pyrrolidinone Derivatives

The introduction of fluorine into organic molecules is a widely used strategy in medicinal chemistry to enhance various properties of a drug candidate. nih.govconsensus.app In the context of pyrrolidinone derivatives, fluorine substitution can have a profound impact on both biological activity and metabolic stability.

Biological Activity:

Enhanced Potency: Fluorine's high electronegativity can alter the electronic distribution within the molecule, potentially leading to stronger interactions with the target protein. nih.gov For instance, fluorinated analogues of some pyrrolidine derivatives have shown significantly higher potency compared to their non-fluorinated counterparts.

Metabolic Stability:

Blocking Metabolic Sites: Fluorine atoms can be strategically placed to block metabolically labile positions on a molecule, thereby increasing its resistance to degradation by metabolic enzymes like cytochrome P450s. nih.govresearchgate.net This can lead to a longer half-life and improved pharmacokinetic profile.

Potential for Metabolic Activation: While generally stabilizing, the fluoropyrrolidine ring can sometimes undergo metabolic activation. nih.gov Studies have shown that the fluoropyrrolidine ring can be subject to sequential oxidation and defluorination events, leading to the formation of reactive intermediates. nih.gov This highlights the importance of careful evaluation of the metabolic fate of fluorinated compounds. The stability of the C-F bond can be influenced by neighboring groups, and in some cases, can lead to defluorination. nih.gov

Systematic Exploration of Substituent Effects on the Pyrrolidin-2-one Scaffold and Phenyl Ring

The biological activity of this compound analogues can be systematically optimized by exploring the effects of various substituents on both the pyrrolidin-2-one scaffold and the appended phenyl ring.

Substituent Effects on the Pyrrolidin-2-one Scaffold:

N-Substitution: The nitrogen atom of the pyrrolidin-2-one ring is a key position for modification. Introducing different substituents at this position can significantly alter the compound's properties and biological activity. For example, in the development of ENPP1 inhibitors, the linkage of cyclic amines to the pyrrolopyrimidinone core was a critical design element. acs.org

C3 and C4 Positions: Modifications at the C3 and C4 positions of the pyrrolidin-2-one ring can also have a substantial impact. For instance, in a series of caspase inhibitors, fluorination at the 4-position of the pyrrolidine ring led to a dramatic increase in potency compared to methoxy-substituted analogues.

Substituent Effects on the Phenyl Ring:

The nature and position of substituents on the phenyl ring play a critical role in determining the molecule's interaction with its biological target. libretexts.orglibretexts.org

Electronic Effects: Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on the phenyl ring can influence the reactivity and binding affinity of the molecule. fiveable.me For example, the presence of a fluorine atom, an EWG, at the para-position of the phenyl ring is a defining feature of the parent compound and is often crucial for its activity.

Steric Effects: The size and shape of the substituents on the phenyl ring can impact how the molecule fits into the binding pocket of its target protein. Bulky substituents may either enhance binding through increased hydrophobic interactions or cause steric hindrance, leading to reduced activity. nih.gov

A summary of substituent effects can be seen in the following table:

| Position | Substituent Type | General Effect on Activity |

| Pyrrolidin-2-one N1 | Alkyl, Aryl, Heterocyclic | Modulates solubility, lipophilicity, and target interactions. |

| Pyrrolidin-2-one C3/C4 | Halogens, Hydroxyl, Alkoxy | Can significantly impact potency and selectivity. |

| Phenyl Ring (ortho, meta, para) | Electron-donating groups (e.g., -OH, -OCH3) | Generally activate the ring towards certain reactions and can influence binding mode. fiveable.me |

| Phenyl Ring (ortho, meta, para) | Electron-withdrawing groups (e.g., -NO2, -CN, -F) | Generally deactivate the ring towards certain reactions and can enhance binding through specific electronic interactions. fiveable.me |

Stereochemical Influence on the Biological Activity and Receptor Binding of this compound Enantiomers

Chirality plays a pivotal role in the biological activity of many drugs, as enantiomers can exhibit significantly different pharmacological and toxicological profiles. researchgate.netunipa.it This is due to the stereospecific nature of interactions with chiral biological macromolecules such as proteins and receptors.

For this compound, the carbon at the 5-position is a chiral center, meaning the compound can exist as two enantiomers, (R)-5-(4-Fluorophenyl)pyrrolidin-2-one and (S)-5-(4-Fluorophenyl)pyrrolidin-2-one.

Differential Biological Activity: It is highly likely that the two enantiomers of this compound will display different biological activities. One enantiomer may be significantly more potent than the other, or they may even have qualitatively different effects. For example, in a study of 3-Br-acivicin isomers, only the (5S, αS) isomers showed significant antiplasmodial activity, suggesting stereoselective uptake or target interaction. nih.gov

Receptor Binding: The differential activity of enantiomers arises from their distinct three-dimensional arrangements, which dictate how they fit into the chiral binding site of a receptor. One enantiomer may form multiple high-affinity interactions with the receptor, leading to a strong biological response, while the other enantiomer may bind weakly or not at all. Molecular modeling studies can often shed light on the structural and stereochemical requirements for efficient receptor binding. nih.gov

The importance of stereochemistry underscores the need for stereoselective synthesis and the evaluation of individual enantiomers during drug development.

Design Strategies for Novel Analogues of this compound for Target-Specific Modulation

The design of novel analogues of this compound with improved potency, selectivity, and pharmacokinetic properties requires a multi-faceted approach that integrates SAR data, structural biology, and computational modeling.

Key design strategies include:

Scaffold Hopping: This strategy involves replacing the central pyrrolidin-2-one scaffold with other heterocyclic systems while retaining the key pharmacophoric elements. acs.org This can lead to the discovery of novel chemical series with improved properties. For example, replacing a pyrrolidine with a piperidine (B6355638) ring has been shown to increase potency in some kinase inhibitors. acs.org

Structure-Based Drug Design: When the three-dimensional structure of the target protein is known, computational docking studies can be used to predict how different analogues will bind. acs.org This allows for the rational design of modifications that are expected to enhance binding affinity and selectivity.

Fragment-Based Drug Design: This approach involves identifying small molecular fragments that bind to the target protein and then growing or linking them to create more potent lead compounds. The this compound scaffold itself could be considered a fragment that can be elaborated upon.

Bioisosteric Replacement: This involves replacing certain functional groups with other groups that have similar physical or chemical properties but may lead to improved biological or pharmacokinetic profiles. For example, replacing a hydrogen atom with a fluorine atom is a common bioisosteric replacement.

By systematically applying these design principles, it is possible to develop novel analogues of this compound with tailored biological activities for specific therapeutic applications.

Preclinical Biological and Pharmacological Investigations of 5 4 Fluorophenyl Pyrrolidin 2 One in Vitro and Animal Models

Target Identification and Validation Studies for 5-(4-Fluorophenyl)pyrrolidin-2-one

To understand the therapeutic potential of this compound, the first step is to identify its molecular targets within the body.

In Vitro Receptor Binding Affinity Profiling

Comprehensive screening of this compound against a panel of known biological receptors would be essential to determine its binding affinity and selectivity. This would involve testing the compound's ability to displace a radiolabeled ligand from a variety of receptors, such as G-protein coupled receptors (GPCRs), ion channels, and transporters.

Table 1: Hypothetical In Vitro Receptor Binding Affinity Profile for this compound

| Receptor Target | Binding Affinity (Ki, nM) |

| Receptor X | Data Not Available |

| Receptor Y | Data Not Available |

| Receptor Z | Data Not Available |

This table is for illustrative purposes only. No experimental data is currently available.

Enzyme Inhibition and Activation Kinetics

Investigating the effect of this compound on the activity of various enzymes is crucial. For instance, studies on related compounds with fluorinated pyrrolidine (B122466) rings have shown inhibitory effects on enzymes like caspases. Determining the half-maximal inhibitory concentration (IC50) or the activation constant (EC50) against a range of enzymes would clarify its potential as an enzyme modulator.

Table 2: Hypothetical Enzyme Inhibition Profile for this compound

| Enzyme Target | IC50 (µM) |

| Enzyme A | Data Not Available |

| Enzyme B | Data Not Available |

| Enzyme C | Data Not Available |

This table is for illustrative purposes only. No experimental data is currently available.

Protein-Ligand Interaction Studies (e.g., Fluorescence Quenching, Surface Plasmon Resonance)

To understand the physical interaction between this compound and its potential protein targets, biophysical techniques are employed. Methods like fluorescence quenching and surface plasmon resonance (SPR) can provide data on binding kinetics (association and dissociation rates) and the strength of the interaction.

Cellular Mechanism of Action Studies of this compound

Once a target is identified, the next step is to understand how the compound affects cellular functions.

Intracellular Signaling Pathway Modulation

If this compound binds to a specific receptor or inhibits an enzyme, it would likely modulate downstream intracellular signaling pathways. Investigating changes in the phosphorylation status of key signaling proteins or the levels of second messengers would reveal the compound's mechanism of action at the cellular level.

Effects on Gene Expression and Protein Regulation

The modulation of signaling pathways can ultimately lead to changes in gene expression and the regulation of protein synthesis. Techniques such as quantitative polymerase chain reaction (qPCR) and western blotting would be used to assess whether this compound alters the expression of specific genes and proteins related to its pharmacological effect.

Table 3: Hypothetical Gene Expression Modulation by this compound

| Gene | Fold Change in Expression |

| Gene 1 | Data Not Available |

| Gene 2 | Data Not Available |

| Gene 3 | Data Not Available |

This table is for illustrative purposes only. No experimental data is currently available.

Cellular Uptake and Distribution Studies

There is no published data available regarding the cellular uptake mechanisms or distribution patterns of this compound in cell lines or preclinical models. Studies that would typically investigate parameters such as membrane permeability, intracellular accumulation, and potential for active transport or efflux have not been reported for this compound.

In Vitro Efficacy Assessments of this compound

Cell-Based Functional Assays (e.g., Reporter Gene Assays)

No studies utilizing cell-based functional assays, such as reporter gene assays, to determine the effect of this compound on specific cellular pathways or molecular targets have been published. The mechanism of action for this compound at the cellular level remains uncharacterized in the scientific literature.

Cell Proliferation and Viability Studies in Disease Models (e.g., Cancer Cell Lines)

There are no available reports on the effects of this compound on the proliferation or viability of cancer cell lines or other disease-specific cell models. Consequently, its potential as an anti-proliferative or cytotoxic agent has not been established.

In Vivo Pharmacological Evaluation in Animal Models

Rodent Models for Efficacy Studies (e.g., CNS, Anti-inflammatory)

No in vivo studies evaluating the efficacy of this compound in rodent models for any therapeutic area, including central nervous system (CNS) disorders or inflammation, have been found in the public domain. Its potential therapeutic effects in a whole-organism context are currently unknown.

Investigation of Pharmacodynamic Endpoints in Animal Models

Consistent with the lack of efficacy data, there are no published investigations into the pharmacodynamic endpoints of this compound in animal models. Research that would measure the physiological or biochemical effects of the compound over time, and relate them to a dose-response relationship, has not been made public.

Computational Chemistry and Molecular Modeling Applications for 5 4 Fluorophenyl Pyrrolidin 2 One

Quantum Chemical Calculations on the Electronic Structure and Reactivity of 5-(4-Fluorophenyl)pyrrolidin-2-one

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and predicting the reactivity of molecules like this compound. scienceopen.commdpi.com These methods provide insights into the molecule's fundamental characteristics, which are crucial for understanding its behavior in biological systems.

Detailed DFT studies on related heterocyclic compounds have established a reliable framework for this analysis. tandfonline.comresearchgate.netresearchgate.net For this compound, such calculations would typically involve geometry optimization to determine the most stable three-dimensional conformation. Subsequent analyses, such as Frontier Molecular Orbital (FMO) analysis and Molecular Electrostatic Potential (MEP) mapping, are performed to understand its reactivity.

The FMO analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. dntb.gov.ua MEP maps visualize the electrostatic potential on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to predicting sites of interaction for non-covalent bonding with biological targets. dntb.gov.ua For instance, in similar structures, the carbonyl oxygen and the fluorine atom are typically identified as nucleophilic sites, while the amide proton is an electrophilic site. tandfonline.comurfu.ru

Table 1: Typical Outputs of Quantum Chemical Calculations for Aromatic Heterocycles

| Calculated Property | Significance and Insights Provided |

| Optimized Molecular Geometry | Provides the most stable 3D structure, including bond lengths and angles. |

| HOMO Energy | Indicates the propensity to donate electrons; identifies electron-rich regions. |

| LUMO Energy | Indicates the propensity to accept electrons; identifies electron-poor regions. |

| HOMO-LUMO Gap | Correlates with chemical reactivity and stability; a smaller gap suggests higher reactivity. |

| Molecular Electrostatic Potential (MEP) | Maps charge distribution, predicting sites for electrophilic and nucleophilic attack and hydrogen bonding. |

| Natural Bond Orbital (NBO) Analysis | Describes charge transfer, hyperconjugative interactions, and the nature of chemical bonds within the molecule. researchgate.net |

This table is illustrative, based on typical quantum chemical studies of similar molecules.

Molecular Docking and Dynamics Simulations for this compound-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a biological target, typically a protein.

Molecular Docking predicts the preferred orientation and binding affinity of a ligand when it binds to a receptor. Studies on various pyrrolidinone derivatives have successfully used docking to identify potential biological targets and elucidate binding modes. For example, docking studies of pyrrolidin-2-one derivatives against acetylcholinesterase (AChE), a target for Alzheimer's disease, revealed significant binding affinities, with some analogues showing higher docking scores than the standard drug donepezil. nih.govresearchgate.net Another study on 5-(2,4-dimethylbenzyl)pyrrolidin-2-one identified 14-alpha-sterol demethylase as a potential antifungal target, with a calculated binding energy of -6.66 kcal/mol. nih.gov These studies often highlight the importance of hydrogen bonds and hydrophobic (e.g., π-π stacking) interactions with specific amino acid residues in the target's active site. nih.govnih.gov

Molecular Dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex over time, typically nanoseconds. researchgate.net MD simulations are used to assess the stability of the docked pose, observe conformational changes in both the ligand and the protein, and calculate binding free energies. nih.govnih.gov For pyrrolidinone derivatives targeting AChE, 100-nanosecond MD simulations confirmed that the compounds formed stable complexes with the enzyme. nih.govresearchgate.net Similarly, MD simulations of other pyrrolidinone inhibitors with Deoxyribonuclease I (DNase I) helped identify key interactions with residues like Glu 39, Glu 78, and Arg 111, which are crucial for binding affinity. nih.gov

Table 2: Illustrative Molecular Docking and Dynamics Data for a Pyrrolidinone Derivative

| Parameter | Description | Example Finding |

| Docking Score (kcal/mol) | Estimates the binding affinity of the ligand to the target protein; more negative values indicate stronger binding. | A docking score of -18.59 was reported for a pyrrolidin-2-one derivative with AChE. nih.govresearchgate.net |

| Key Interacting Residues | Specific amino acids in the target's active site that form bonds (e.g., hydrogen, hydrophobic) with the ligand. | Leucine was found to be a common interacting residue for a pyrrolidinone derivative with several antifungal enzymes. nih.gov |

| RMSD (Å) | Root-Mean-Square Deviation; measures the average deviation of atomic positions, indicating the stability of the complex during MD simulation. | A stable RMSD plot over the simulation time suggests a stable ligand-protein complex. |

| Binding Free Energy (MM-PBSA) | Molecular Mechanics Poisson-Boltzmann Surface Area; a method to calculate the free energy of binding from MD simulation trajectories. | Used to confirm the stability of pyrrolidin-2-one derivatives in the AChE active site. nih.gov |

This table is based on findings from studies on various pyrrolidinone derivatives. nih.govresearchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. plos.org These models are valuable for predicting the activity of new, unsynthesized compounds and for optimizing lead structures.

A QSAR study was conducted on a series of 33 antiarrhythmic agents based on the 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one scaffold, which are structural analogues of this compound. nih.gov In this study, molecular descriptors were calculated using quantum chemical methods and correlated with the observed antiarrhythmic activity.

The resulting QSAR model demonstrated a strong correlation (R = 0.95), explaining 91% of the variance in the activity data. nih.gov The statistical analysis revealed that the antiarrhythmic activity was primarily dependent on two key descriptors:

JGI4 (Topological Descriptor): A descriptor that quantifies the mean topological charge of order 4, reflecting aspects of molecular shape and branching.

The model was rigorously validated using internal (Leave-One-Out, Leave-Many-Out) and external validation techniques, confirming its predictive power. nih.gov Such QSAR models are crucial for guiding the design of new analogues of this compound, allowing researchers to prioritize the synthesis of compounds with potentially higher activity by tuning the properties captured by the model's descriptors.

Table 3: Key Parameters from a QSAR Study of Pyrrolidin-2-one Analogues

| Statistical Parameter | Value | Interpretation |

| N (Number of Compounds) | 33 (25 training, 8 test) | The size of the dataset used to build and validate the model. |

| R (Correlation Coefficient) | 0.95 | Indicates a very strong linear relationship between predicted and observed activity. |

| R² (Coefficient of Determination) | 0.91 | Indicates that 91% of the variance in biological activity is explained by the model. |

| Key Descriptors | PCR, JGI4 | The molecular properties found to be most influential on the biological activity. |

Data sourced from a QSAR study on 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one derivatives. nih.gov

Virtual Screening and De Novo Design of Novel Pyrrolidinone Derivatives

Virtual Screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. youtube.com This approach is much faster and more cost-effective than high-throughput screening of physical compounds. The process often involves filtering compounds based on pharmacophore models, which define the essential 3D arrangement of functional groups required for biological activity, followed by molecular docking of the filtered hits. mdpi.com

Studies have successfully applied virtual screening to identify novel pyrrolidine (B122466) derivatives. In one such study, virtual screening was used to find inhibitors of α-mannosidase, a therapeutic target. nih.gov The screening process analyzed the binding features of functionalized pyrrolidines, highlighting the importance of polar properties and aromatic rings for interacting with the enzyme's active site. nih.gov

De Novo Design is a computational strategy for creating entirely new molecules with desired properties. Instead of searching existing libraries, de novo design algorithms build novel chemical structures piece by piece within the constraints of a target's binding site. This can also involve the rational design of a library of new molecules based on a known active scaffold. For example, researchers rationally designed and synthesized a library of 18 novel pyrrolidin-2-one molecules based on a lead compound to explore the chemical space around the target and optimize activity. nih.govresearchgate.net This approach, guided by docking and other computational methods, allows for the focused creation of novel derivatives based on the this compound scaffold to improve potency and selectivity.

Preclinical Pharmacokinetics and Metabolism Studies of 5 4 Fluorophenyl Pyrrolidin 2 One

In Vitro Metabolic Stability Assessment (e.g., Liver Microsomes, Hepatocytes)

In vitro metabolic stability assays are fundamental in early drug discovery to predict the intrinsic clearance of a compound. These assays utilize subcellular fractions like liver microsomes or more complete systems such as hepatocytes. nih.gov

Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily. nih.govsrce.hr The assay involves incubating the test compound, such as 5-(4-Fluorophenyl)pyrrolidin-2-one, with liver microsomes from preclinical species (e.g., rat, mouse, dog) and human donors in the presence of the necessary cofactor, NADPH. nih.gov Samples are taken at various time points (e.g., 0, 15, 30, 60 minutes) and the concentration of the parent compound is measured, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The rate of disappearance is used to calculate the intrinsic clearance (CLint) and the in vitro half-life (t½). nih.gov

Hepatocytes, or whole liver cells, offer a more comprehensive metabolic system as they contain both Phase I and Phase II enzymes (like UDP-glucuronosyltransferases or UGTs) and their corresponding cofactors. nih.govsrce.hr Suspension hepatocytes are commonly used for incubations up to 4 hours. nih.gov For compounds that are metabolized very slowly, plated hepatocytes can be used for longer incubation periods, allowing for a more accurate determination of clearance for low-turnover compounds. researchgate.net

Specific data on the metabolic stability of this compound is not available in peer-reviewed literature. However, the data would typically be presented as follows:

Table 1: In Vitro Metabolic Stability of this compound

| Test System | Species | In Vitro Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein or 10^6 cells) |

|---|---|---|---|

| Liver Microsomes | Human | Data not available | Data not available |

| Liver Microsomes | Rat | Data not available | Data not available |

| Liver Microsomes | Mouse | Data not available | Data not available |

| Hepatocytes | Human | Data not available | Data not available |

Metabolite Identification and Structural Elucidation

Identifying the metabolic pathways of a drug candidate is crucial for understanding its clearance mechanisms and identifying potentially active or toxic metabolites. Following incubation with liver microsomes or hepatocytes, samples are analyzed using high-resolution mass spectrometry (HRMS), such as quadrupole time-of-flight (Q-TOF) or Orbitrap MS systems, to detect and identify metabolites. researchgate.net

For this compound, several metabolic transformations can be predicted based on its chemical structure.

Aromatic Hydroxylation: The 4-fluorophenyl ring is a likely site for oxidation. Hydroxylation of the phenyl ring is a common metabolic pathway mediated by CYP enzymes. nih.gov

Lactam Hydrolysis: The pyrrolidin-2-one (a γ-lactam) ring could undergo hydrolysis to form an amino acid derivative, 5-amino-4-(4-fluorophenyl)pentanoic acid.

Oxidation of the Pyrrolidinone Ring: The pyrrolidinone ring itself can be a target for oxidation at various positions. Studies on similar pyrrolidinone-containing structures have shown the formation of oxidized pyrrolidone derivatives. researchgate.net

N-Dealkylation (if substituted): While the parent compound is a secondary amine within the lactam, if it were N-substituted, N-dealkylation would be a potential pathway.

Phase II Conjugation: The introduction of a hydroxyl group via Phase I metabolism creates a site for subsequent Phase II conjugation reactions, such as glucuronidation or sulfation, to form more water-soluble metabolites for excretion. researchgate.net

The precise metabolites of this compound have not been documented in public literature.

Table 2: Potential Metabolites of this compound

| Metabolite ID | Proposed Structure / Biotransformation | Detected In |

|---|---|---|

| M1 | Hydroxylation of the phenyl ring | Data not available |

| M2 | Hydrolysis of the lactam ring | Data not available |

| M3 | Oxidation of the pyrrolidinone ring | Data not available |

Absorption, Distribution, and Excretion (ADE) Studies in Preclinical Animal Models

Absorption, Distribution, and Excretion (ADE) studies are performed in vivo using animal models (commonly rats and dogs) to understand how a drug is handled by a complete biological system. srce.hr

Absorption: Following oral administration, blood samples are collected over time to determine the rate and extent of absorption. Key parameters include the maximum plasma concentration (Cmax), the time to reach maximum concentration (Tmax), and the area under the plasma concentration-time curve (AUC). Bioavailability, the fraction of the administered dose that reaches systemic circulation, is calculated by comparing the AUC from oral administration to that from intravenous (IV) administration. nih.gov

Distribution: The volume of distribution (Vd) is a key parameter that describes the extent to which a drug distributes into tissues from the plasma. A large Vd suggests extensive tissue distribution.

Excretion: To determine the routes of elimination, radiolabeled compound is often used. Urine and feces are collected to quantify the amount of drug and its metabolites excreted over time, identifying the primary routes of clearance from the body.

There are no published preclinical ADE data for this compound.

Plasma Protein Binding and Tissue Distribution Investigations

The extent to which a drug binds to plasma proteins, such as albumin and α1-acid glycoprotein (B1211001) (AAG), significantly influences its pharmacokinetic properties. researchgate.netnih.gov It is generally accepted that only the unbound (free) fraction of a drug is available to distribute into tissues and interact with its therapeutic target. nih.gov

Plasma protein binding is typically measured in vitro using methods like equilibrium dialysis or ultrafiltration. nih.gov The percentage of bound drug is determined across a range of concentrations in the plasma of preclinical species and humans. High plasma protein binding (>99%) can affect drug clearance and distribution. nih.gov

Tissue distribution studies, often conducted as part of quantitative whole-body autoradiography (QWBA) with a radiolabeled compound, provide a visual and quantitative map of where the drug and its metabolites accumulate in the body.

Specific data regarding the plasma protein binding or tissue distribution of this compound are not publicly available.

Table 4: Plasma Protein Binding of this compound

| Species | % Bound |

|---|---|

| Human | Data not available |

| Rat | Data not available |

| Dog | Data not available |

Future Directions and Emerging Research Avenues for 5 4 Fluorophenyl Pyrrolidin 2 One

Exploration of 5-(4-Fluorophenyl)pyrrolidin-2-one as a Chemical Probe for Biological Systems

The unique structure of this compound, featuring a pyrrolidinone core and a fluorophenyl substituent, makes it an intriguing candidate for use as a chemical probe. Chemical probes are small molecules used to study and manipulate biological systems, and the specific characteristics of this compound suggest it could be tailored for such a purpose. The pyrrolidinone scaffold is a common motif in many biologically active compounds, and the fluorine atom can influence properties like metabolic stability and binding affinity. nih.govontosight.ai

Future research will likely focus on identifying the specific biological targets of this compound. This involves screening the compound against a wide array of proteins, such as enzymes and receptors, to determine where it binds and what effects it elicits. ontosight.ainih.gov Understanding these interactions is the first step in elucidating its mechanism of action and its potential to modulate biological pathways. This exploration could reveal novel roles for the compound in cellular processes and disease states.

Integration of Artificial Intelligence and Machine Learning in this compound Research

The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and chemical research. nih.govnih.gov These powerful computational tools can be applied to the study of this compound in several ways. AI algorithms can analyze vast datasets to predict the biological activities, physicochemical properties, and potential toxicity of the compound and its derivatives. nih.govcrimsonpublishers.com

Potential for Further Development of this compound-Based Compounds in Drug Discovery

The pyrrolidinone scaffold is a well-established pharmacophore found in numerous approved drugs. nih.govnih.govunipa.it This precedent suggests that this compound could serve as a valuable starting point for the development of new therapeutic agents. The presence of the 4-fluorophenyl group can enhance a molecule's metabolic stability and its ability to cross biological membranes, which are desirable properties for drug candidates. ontosight.aiontosight.ai

Future drug discovery efforts will likely involve the synthesis and evaluation of a library of derivatives of this compound. By systematically modifying the structure of the parent compound, medicinal chemists can explore how these changes affect its biological activity. nih.gov This process, known as structure-activity relationship (SAR) studies, is crucial for optimizing the potency and selectivity of a potential drug. nih.gov The ultimate goal is to identify a lead compound with a promising therapeutic profile for further preclinical and clinical development. pharmablock.com

Advancements in Sustainable Synthesis of this compound

The principles of green chemistry are increasingly influencing the way chemical synthesis is performed. researchgate.netrsc.org For this compound, future research will likely focus on developing more environmentally friendly and efficient synthetic routes. This includes the use of less hazardous solvents, renewable starting materials, and catalytic methods that reduce waste and energy consumption. researchgate.netrsc.org

One area of exploration is the use of multicomponent reactions (MCRs), which allow for the synthesis of complex molecules in a single step from three or more starting materials. MCRs are often more atom-economical and can reduce the number of purification steps required. Additionally, the development of enantioselective synthetic methods will be crucial for producing specific stereoisomers of this compound, as different stereoisomers can have vastly different biological activities. mdpi.com

Emerging Roles of this compound in Materials Science or Agrochemicals

While the primary focus of research on this compound has been in the biomedical field, its unique chemical properties may also lend themselves to applications in other areas, such as materials science and agrochemicals. The pyrrolidinone ring is a versatile building block that can be incorporated into polymers and other materials. lab-chemicals.com The fluorine atom can impart useful properties to these materials, such as increased thermal stability and altered surface properties.

In the context of agrochemicals, the pyrrolidinone scaffold is found in some pesticides and herbicides. Further research could explore whether this compound or its derivatives exhibit any useful biological activity against agricultural pests or weeds. This would involve screening the compound against a range of relevant organisms and evaluating its potential as a new agrochemical agent.

Q & A

Q. Optimization Strategies :

- Catalyst selection : Transition metal catalysts (e.g., Cu or Pd-based) can enhance cross-coupling efficiency.

- Solvent polarity : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates.

- Temperature control : Elevated temperatures (80–120°C) accelerate reactions but may require inert atmospheres to prevent decomposition.

Advanced: How can researchers resolve discrepancies in spectroscopic data (e.g., NMR, mass spectrometry) when characterizing fluorinated pyrrolidinone derivatives?

Discrepancies in spectroscopic data often arise from structural isomerism , solvent artifacts , or impurity peaks . For example:

- Mass Spectrometry (MS) : In a study of a related compound, the dominant peak at m/z = 218 (relative intensity ~100%) corresponded to the molecular ion, while smaller peaks (e.g., m/z = 190.1, intensity ~191,412) indicated fragmentation patterns or isotopic contributions from fluorine .

- NMR : Overlapping signals in H-NMR can be resolved using F-NMR or 2D techniques (e.g., HSQC) to distinguish fluorine-coupled protons.

Q. Methodological Approach :

- High-resolution MS (HRMS) confirms molecular formulas.

- Differential scanning calorimetry (DSC) identifies polymorphic forms that may affect spectral interpretation.

Basic: What spectroscopic and crystallographic methods are most effective for determining the structure of this compound?

Q. Key Techniques :

- X-ray Crystallography : The SHELXL software suite is widely used for refining crystal structures. For example, a derivative compound, 1-[6-bromo-2-(4-fluorophenyl)-tetrahydroquinolin-4-yl]pyrrolidin-2-one, was resolved with an R factor of 0.039 , demonstrating high precision in bond-length and angle determination .

- FT-IR and Raman Spectroscopy : Identify functional groups (e.g., carbonyl stretch at ~1700 cm) and confirm ring puckering in the pyrrolidinone moiety.

- NMR : C-NMR is critical for assigning quaternary carbons adjacent to fluorine atoms, which exhibit characteristic coupling ( ≈ 20–30 Hz) .

Advanced: What strategies are recommended for analyzing the biological activity of fluorinated pyrrolidinone derivatives, considering their metabolic stability?

Fluorine’s Role : The electronegativity of fluorine enhances lipophilicity and metabolic stability , making these compounds resistant to cytochrome P450 oxidation. For instance, 3-Amino-1-(4-fluorophenyl)pyrrolidin-2-one shows prolonged half-life in vitro compared to non-fluorinated analogs .

Q. Experimental Design :

- In vitro assays : Use hepatic microsomes to assess metabolic degradation rates.

- QSAR modeling : Correlate fluorine’s position/substitution pattern with bioactivity (e.g., IC values).

- Crystallographic docking : Map interactions between the fluorophenyl group and target proteins (e.g., kinases) to optimize binding affinity.

Advanced: How do crystallographic software tools like SHELXL contribute to refining the structural parameters of this compound analogs?

Q. SHELXL Applications :

- High-resolution refinement : SHELXL handles twinned or high-symmetry crystals, achieving mean bond-length accuracies of 0.003 Å in structures like 4,5-bis(4-fluorophenyl)pyrrolidin-2-one derivatives .

- Thermal motion analysis : Anisotropic displacement parameters (ADPs) differentiate static disorder from dynamic motion in fluorophenyl rings.

Case Study : The software’s robust algorithms resolved a 1.2 Å resolution dataset for a spirocyclic analog, enabling precise localization of fluorine atoms and validation of intramolecular hydrogen bonds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.